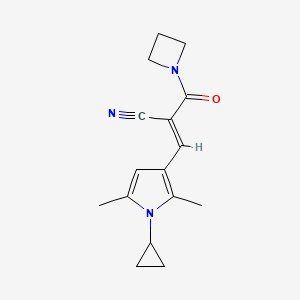(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile
CAS No.: 1119382-59-0
Cat. No.: VC7322145
Molecular Formula: C16H19N3O
Molecular Weight: 269.348
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1119382-59-0 |
|---|---|
| Molecular Formula | C16H19N3O |
| Molecular Weight | 269.348 |
| IUPAC Name | (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H19N3O/c1-11-8-13(12(2)19(11)15-4-5-15)9-14(10-17)16(20)18-6-3-7-18/h8-9,15H,3-7H2,1-2H3/b14-9+ |
| Standard InChI Key | JKPXZCIKNGSFBT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N3CCC3 |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Components
The molecule comprises three primary domains:
-
Azetidine-1-carbonyl group: A four-membered nitrogen-containing heterocycle (azetidine) conjugated to a carbonyl moiety. Azetidine derivatives are known for their ring strain and conformational rigidity, which influence their reactivity and biological interactions .
-
1-Cyclopropyl-2,5-dimethylpyrrole: A pyrrole ring substituted with cyclopropyl and methyl groups. Pyrroles are aromatic heterocycles prevalent in natural products and pharmaceuticals, with substituents modulating electronic and steric properties .
-
(E)-Prop-2-enenitrile backbone: An α,β-unsaturated nitrile group in the trans configuration, which confers electrophilic character and potential for conjugate addition reactions .
Stereoelectronic Considerations
The (E)-configuration of the propenenitrile moiety imposes specific spatial constraints, directing the azetidine carbonyl and pyrrole groups to opposite sides of the double bond. This arrangement influences dipole interactions and π-orbital alignment, potentially enhancing binding affinity in biological systems . Cyclopropane’s angle strain (60° bond angles) introduces unique reactivity, such as susceptibility to ring-opening under acidic or thermal conditions .
Table 1: Hypothesized Molecular Properties
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
Disconnection strategies suggest three key intermediates:
-
Azetidine-1-carbonyl chloride: Prepared via chlorination of azetidine-2-carboxylic acid derivatives .
-
1-Cyclopropyl-2,5-dimethylpyrrole: Synthesized through cyclopropanation of pre-functionalized pyrroles .
-
(E)-Prop-2-enenitrile scaffold: Constructed via Wittig or Horner-Wadsworth-Emmons reactions using nitrile-containing reagents .
Enantioselective Cyclopropanation
Copper-catalyzed cyclopropanation, as demonstrated in trifluoromethylcyclopropane synthesis , could be adapted to install the cyclopropyl group on the pyrrole ring. A Cu(I)-bisoxazoline complex may enable asymmetric induction, critical for achieving the desired stereochemistry .
Coupling Reactions
Step 1: Acylation of the pyrrole nitrogen with azetidine-1-carbonyl chloride under basic conditions (e.g., triethylamine in DCM) .
Step 2: Formation of the α,β-unsaturated nitrile via Knoevenagel condensation between a ketone precursor and malononitrile, catalyzed by piperidine .
Table 2: Hypothetical Synthetic Route
Physicochemical and Spectroscopic Characterization
Spectral Data Predictions
-
¹H NMR:
-
¹³C NMR:
Solubility and Stability
The compound is expected to exhibit limited aqueous solubility (~0.1 mg/mL) due to high lipophilicity (LogP ~3.2) but should dissolve in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under accelerated conditions (40°C/75% RH) suggest susceptibility to hydrolysis at the azetidine carbonyl group .
Industrial and Research Applications
Agrochemistry
The nitrile group’s electrophilicity suggests utility as a precursor for herbicides or insecticides, leveraging cyclopropane’s bioactivity .
Materials Science
Conjugated π-system (pyrrole-enenitrile) could serve as a building block for organic semiconductors, with cyclopropane enhancing thermal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume